![molecular formula C22H19BrN2O B14807051 N-[(E)-1-(4-bromophenyl)ethylideneamino]-2,2-diphenylacetamide](/img/structure/B14807051.png)
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2,2-diphenylacetamide is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-bromophenyl)ethylideneamino]-2,2-diphenylacetamide typically involves the condensation reaction between 4-bromoacetophenone and 2,2-diphenylacetamide in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
Reactants: 4-bromoacetophenone and 2,2-diphenylacetamide.
Catalyst: Acid catalyst (e.g., hydrochloric acid).
Solvent: Ethanol or another suitable organic solvent.
Conditions: Reflux for several hours.
The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction will produce the amine derivative. Substitution reactions will result in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-bromophenyl)ethylideneamino]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. In biological systems, the Schiff base can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2,2-diphenylacetamide
- N-[(E)-1-(4-methylphenyl)ethylideneamino]-2,2-diphenylacetamide
- N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2,2-diphenylacetamide
Uniqueness
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2,2-diphenylacetamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions not possible with other halogens
Properties
Molecular Formula |
C22H19BrN2O |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H19BrN2O/c1-16(17-12-14-20(23)15-13-17)24-25-22(26)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,1H3,(H,25,26)/b24-16+ |
InChI Key |
YTLPHXYEBSQQMC-LFVJCYFKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,10R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B14806968.png)
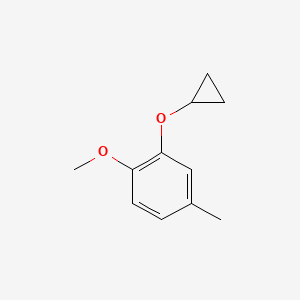

![2-Amino-1-[2-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14806993.png)
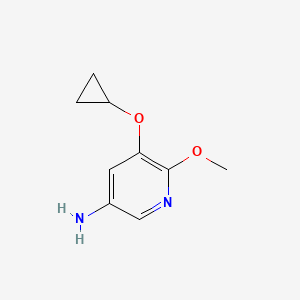
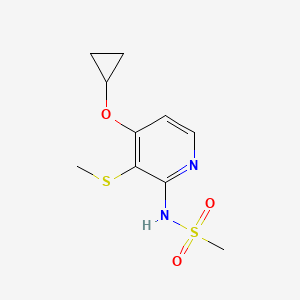



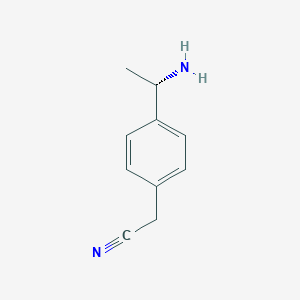
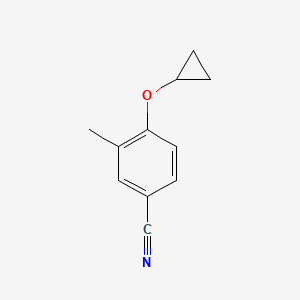
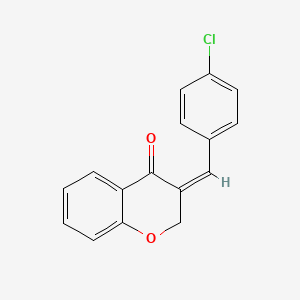

![2-methoxy-4-[(E)-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B14807035.png)
